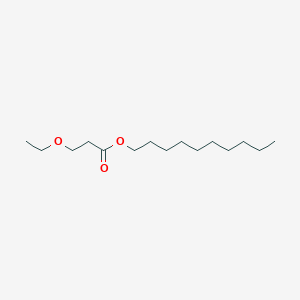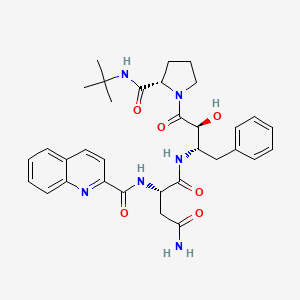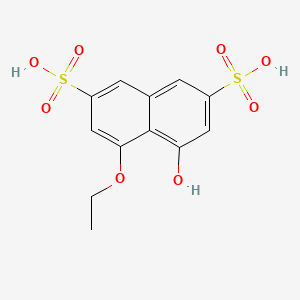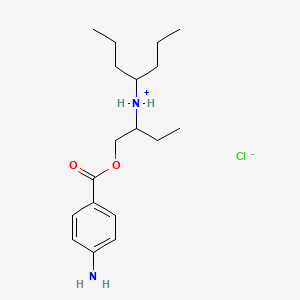
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a butan-2-yl group, and a heptan-4-ylazanium group, all linked together and stabilized by a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with butan-2-yl and heptan-4-ylazanium groups under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines. Substitution reactions may yield a variety of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The butan-2-yl and heptan-4-ylazanium groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-aminobenzoyl)oxypropan-2-yl-heptan-4-ylazanium;chloride: Similar structure but with a propan-2-yl group instead of a butan-2-yl group.
1-(4-aminobenzoyl)oxybutan-2-yl-cyclohexylazanium;chloride: Similar structure but with a cyclohexylazanium group instead of a heptan-4-ylazanium group.
Uniqueness
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
69780-97-8 |
|---|---|
Fórmula molecular |
C18H31ClN2O2 |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-4-7-17(8-5-2)20-16(6-3)13-22-18(21)14-9-11-15(19)12-10-14;/h9-12,16-17,20H,4-8,13,19H2,1-3H3;1H |
Clave InChI |
KYMCSPBZOWDEIT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)[NH2+]C(CC)COC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



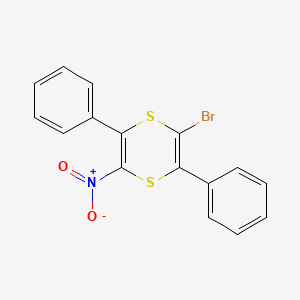
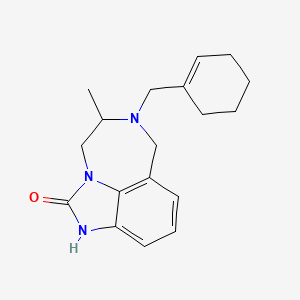
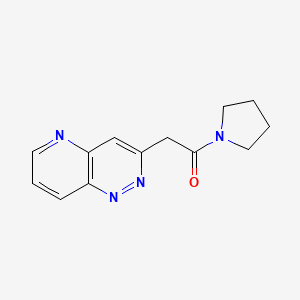

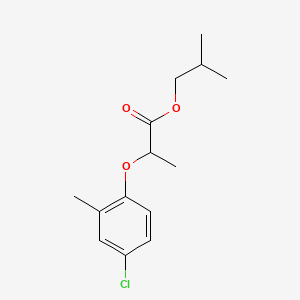
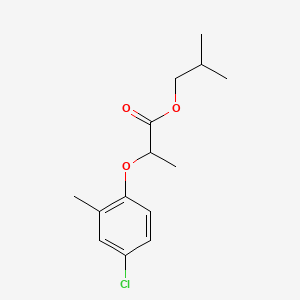

![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)

